molecular formula C10H14IN B8258864 5-Iodo-2-methyl-N-propylaniline

5-Iodo-2-methyl-N-propylaniline

Cat. No.: B8258864
M. Wt: 275.13 g/mol
InChI Key: ZQWZUPCUPONTPY-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-N-propylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a propyl group attached to the nitrogen atom of the aniline ring. The unique structure of this compound makes it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-N-propylaniline can be achieved through several methods. One common approach involves the iodination of 2-methyl-N-propylaniline. This can be done using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst like trifluoroacetic acid. The reaction typically occurs under mild conditions and yields the desired product with high regioselectivity .

Another method involves a multistep synthesis starting from 2-methyl-N-propylaniline. The first step is the nitration of the aromatic ring, followed by reduction to form the corresponding amine. The final step involves the iodination of the amine to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes using efficient and cost-effective iodinating agents. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, is becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-N-propylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are effective.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted anilines can be formed.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

5-Iodo-2-methyl-N-propylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-N-propylaniline involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-propylaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodo-2-methylaniline: Similar structure but without the propyl group, affecting its solubility and reactivity.

    5-Iodo-N-propylaniline: Similar but lacks the methyl group, which can influence its chemical properties.

Uniqueness

5-Iodo-2-methyl-N-propylaniline is unique due to the combined presence of iodine, methyl, and propyl groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

5-iodo-2-methyl-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZUPCUPONTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC(=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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